

Phenyltrimethylsilane molecular weight and formula

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An In-depth Technical Guide to Phenyltrimethylsilane

For researchers, scientists, and drug development professionals, **phenyltrimethylsilane** is a versatile organosilicon compound with significant applications in organic synthesis. This guide provides a comprehensive overview of its core properties, synthesis, and reactivity.

Core Molecular Data

Phenyltrimethylsilane is an organosilicon compound characterized by a phenyl group bonded to a trimethylsilyl group.[1] Its fundamental molecular properties are summarized below.

Property	Value	Citations
Molecular Formula	C ₉ H ₁₄ Si	[1][2][3][4]
Molecular Weight	150.29 g/mol	[1][2][3][4]
CAS Number	768-32-1	[1][3]
Appearance	Clear, colorless to slightly green liquid	[1]
Boiling Point	168-170 °C	[1]
Density	0.873 g/mL at 25 °C	[1]
Density	0.873 g/mL at 25 °C	[1]



Synthesis of Phenyltrimethylsilane

A common and effective method for the synthesis of **phenyltrimethylsilane** involves the reaction of a phenylboronic acid pinacol ester with trimethyliodosilane. This method provides a high yield of the desired product.

Experimental Protocol: Synthesis via Phenylboronic Acid Pinacol Ester

This protocol details a specific experimental procedure for the synthesis of **phenyltrimethylsilane**.

Materials:

- bis(tricyclohexylphosphine)nickel(II) dichloride (NiCl₂(PCy₃)₂)
- 1 M triethylaluminum hexane solution
- Toluene
- · Phenylboronic acid pinacol ester
- Triethylamine
- Mesitylene (internal standard)
- Trimethyliodosilane

Procedure:

- Catalyst Preparation: In a test tube equipped with a Young valve, add 14 mg (0.020 mmol) of NiCl₂(PCy₃)₂. To this, add 50 μL (0.050 mmol) of 1 M triethylaluminum hexane solution and 2 mL of toluene. Stir the resulting mixture at room temperature for 5 minutes to form the catalyst solution.[2]
- Reaction Mixture Preparation: To the catalyst solution, add 224.5 mg (1.10 mmol) of phenylboronic acid pinacol ester, 280 μL (2.0 mmol) of triethylamine, and 70 μL of mesitylene (0.50 mmol) as an internal standard. Stir the mixture at 90 °C for 30 minutes.[2]





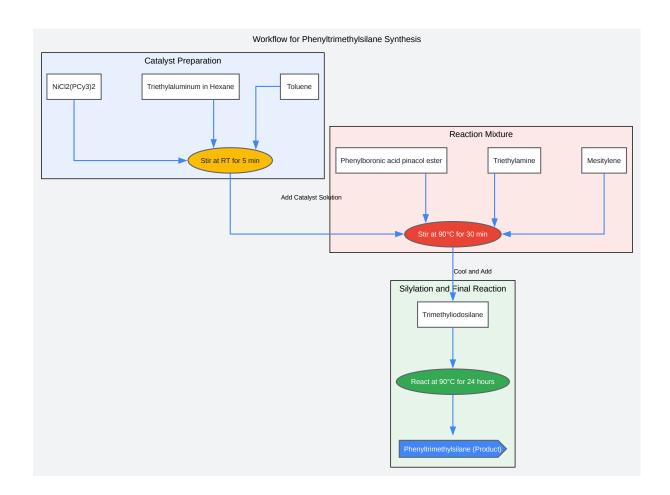


- Silylation: After cooling the mixture, add 138 µL (1.0 mmol) of trimethyliodosilane.[2]
- Reaction: Heat the final reaction mixture at 90 °C for 24 hours.[2]
- Product Isolation: The resulting product is trimethylphenylsilane, which can be obtained in a yield of approximately 91%.[2]

Purification:

The synthesized **phenyltrimethylsilane** can be purified by fractional distillation at either atmospheric or reduced pressure.[5]





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Synthesis of Phenyltrimethylsilane.



Key Reactions and Methodologies

Phenyltrimethylsilane is a valuable reagent in several key organic reactions, primarily due to the reactivity of the silicon-carbon bond and the influence of the trimethylsilyl group on the phenyl ring.

Electrophilic Aromatic Substitution

The trimethylsilyl group is an activating group, directing incoming electrophiles to the ortho and para positions of the phenyl ring.[1] This is due to the electron-donating effect of the trimethylsilyl group, which enhances the ring's reactivity towards electrophiles.[1]

General Experimental Considerations:

- Reaction Conditions: Electrophilic aromatic substitution reactions are typically carried out in the presence of a catalyst.[6]
- Mechanism: The reaction proceeds through the formation of a positively charged intermediate called an arenium ion or sigma complex.[7] The aromatic ring attacks the electrophile, leading to the formation of this delocalized carbocation.[7] A subsequent deprotonation step restores the aromaticity of the ring.[7]

Nucleophilic Substitution

Phenyltrimethylsilane can participate in nucleophilic substitution reactions, where it can act as a silylating agent.[1] These reactions often involve the cleavage of the silicon-carbon bond.

General Experimental Considerations:

- Mechanism: The mechanism of nucleophilic aromatic substitution can differ from S_n1 and S_n2 reactions. A common pathway is the addition-elimination mechanism, which involves the formation of a resonance-stabilized carbanion known as a Meisenheimer complex.[8] The reaction is initiated by the addition of a nucleophile to the aromatic ring. The subsequent elimination of a leaving group restores the aromaticity of the ring.
- Reagents: A variety of strong nucleophiles can be employed in these reactions.[9]



Applications in Research and Development

Phenyltrimethylsilane serves as a critical intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][10] Its utility in forming new carbon-silicon bonds and its role in various coupling reactions make it a valuable tool for medicinal chemists and researchers in drug development.[1][11] Furthermore, it is used in the production of silicone polymers and resins.[1]

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